ROCK2 Inhibitory Activity: Weak Micromolar Potency vs. Potent Nanomolar Benzodioxane-2-Carboxamide ROCK2 Inhibitors
N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits human ROCK2 with an IC₅₀ of 17,100 nM (17.1 μM) as determined by the Scripps Research Institute Molecular Screening Center in a PubChem-deposited assay (AID 644) [1]. This is approximately 5,700-fold weaker than the prototypical benzodioxane-2-carboxamide ROCK2 inhibitor SR-3677, which achieves an IC₅₀ of ~3 nM in both enzyme and cell-based assays [2]. The >3-order-of-magnitude potency gap confirms that the 6-carboxamide regioisomer bearing a simple 4-pyridinyl substituent is not a potent ROCK2 tool compound but rather represents a distinct chemotype with a markedly different kinase inhibition profile.
| Evidence Dimension | ROCK2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 17,100 nM (17.1 μM) |
| Comparator Or Baseline | SR-3677: IC₅₀ = ~3 nM (Feng et al., J. Med. Chem. 2008) |
| Quantified Difference | Approximately 5,700-fold weaker potency |
| Conditions | Target Compound: Scripps Research Institute MLSCN screening assay against human ROCK2. Comparator (SR-3677): enzyme and cell-based ROCK-II inhibition assays, 30 μL assay volume containing 20 mM HEPES, pH 7.5. |
Why This Matters
This quantitative differentiation allows researchers to select the appropriate tool for their experimental context—SR-3677 for potent ROCK2 blockade, and N-4-pyridinyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a weak-binding reference compound or a synthetically tractable starting scaffold for fragment-based lead optimization.
- [1] BindingDB. BDBM39320: N-(4-pyridyl)-2,3-dihydro-1,4-benzodioxin-6-carboxamide. Affinity Data: IC₅₀ 1.71E+4 nM against human ROCK2. PubChem BioAssay AID 644. Deposited 2011-04-30. View Source
- [2] Feng, Y.; Yin, Y.; Weiser, A.; Griffin, E.; et al. Discovery of Substituted 4-(Pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as Potent and Highly Selective Rho Kinase (ROCK-II) Inhibitors. J. Med. Chem. 2008, 51 (21), 6642–6645. SR-3677 (Compound 5): ROCK-II IC₅₀ ~3 nM; off-target hit rate 1.4% against 353 kinases. View Source
